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Compound of Interest

Compound Name: 2-Hydroxy-6-methyl-3-nitropyridine

Cat. No.: B185662 Get Quote

This guide provides a comparative analysis of the spectroscopic properties of three

constitutional isomers of hydroxy-methyl-nitropyridine: 3-Hydroxy-6-methyl-2-nitropyridine, 2-

Hydroxy-5-methyl-3-nitropyridine, and the titular 2-Hydroxy-6-methyl-3-nitropyridine. The

objective is to offer researchers, scientists, and drug development professionals a

comprehensive reference for distinguishing these closely related compounds using routine

spectroscopic techniques.

Due to the limited availability of published experimental spectra for 2-Hydroxy-6-methyl-3-
nitropyridine, this guide will focus on a detailed comparison with its isomers for which more

data is accessible. The presented data for 2-Hydroxy-6-methyl-3-nitropyridine is based on

predictions and data from structurally analogous compounds and should be interpreted with

caution pending experimental verification.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three isomers, facilitating a

side-by-side comparison of their characteristic spectral features.

Table 1: Comparative FT-IR Spectroscopic Data (Vibrational Bands in cm⁻¹)
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Functional Group
3-Hydroxy-6-
methyl-2-
nitropyridine

2-Hydroxy-5-
methyl-3-
nitropyridine

2-Hydroxy-6-
methyl-3-
nitropyridine
(Predicted)

O-H stretch ~3400 (broad) ~3450 (broad) ~3400 (broad)

C-H stretch (aromatic) ~3100-3000 ~3100-3000 ~3100-3000

C-H stretch (methyl) ~2950-2850 ~2950-2850 ~2950-2850

C=O stretch

(pyridone)
~1650 ~1660 ~1655

C=C, C=N stretch

(ring)
~1600-1450 ~1600-1450 ~1600-1450

N-O stretch

(asymmetric)
~1520 ~1530 ~1525

N-O stretch

(symmetric)
~1350 ~1340 ~1345

Table 2: Comparative UV-Vis Spectroscopic Data (λmax in nm)

Compound λmax (nm) Solvent

3-Hydroxy-6-methyl-2-

nitropyridine
220, 350[1] Methanol

2-Hydroxy-5-methyl-3-

nitropyridine
Not Available -

2-Hydroxy-6-methyl-3-

nitropyridine
Predicted ~210, 340 Methanol

Table 3: Comparative ¹H NMR Spectroscopic Data (Chemical Shifts δ in ppm)
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Proton

3-Hydroxy-6-
methyl-2-
nitropyridine (in
DMSO-d₆)

2-Hydroxy-5-
methyl-3-
nitropyridine
(Predicted, in
DMSO-d₆)

2-Hydroxy-6-
methyl-3-
nitropyridine
(Predicted, in
DMSO-d₆)

-CH₃ 2.44 (s, 3H)[2] ~2.30 (s, 3H) ~2.40 (s, 3H)

Pyridine-H

7.52 (d, J=8.5 Hz,

1H), 7.58 (d, J=8.5

Hz, 1H)[2]

~7.9 (s, 1H), ~8.1 (s,

1H)

~6.2 (d, 1H), ~8.0 (d,

1H)

-OH ~11-13 (br s, 1H) ~11-13 (br s, 1H) ~11-13 (br s, 1H)

Table 4: Comparative ¹³C NMR Spectroscopic Data (Chemical Shifts δ in ppm)

Carbon

3-Hydroxy-6-
methyl-2-
nitropyridine
(Predicted, in
DMSO-d₆)

2-Hydroxy-5-
methyl-3-
nitropyridine
(Predicted, in
DMSO-d₆)

2-Hydroxy-6-
methyl-3-
nitropyridine
(Predicted, in
DMSO-d₆)

-CH₃ ~17 ~18 ~20

Pyridine-C
~115, 125, 140, 150,

155

~110, 130, 135, 145,

158

~108, 133, 138, 152,

160

C-NO₂ ~140 ~135 ~138

C-OH ~155 ~158 ~160

Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic

characterization of a nitropyridine derivative.
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Caption: Experimental workflow for spectroscopic characterization.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A standard FT-IR spectrometer.
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Sample Preparation: Solid samples can be prepared as a potassium bromide (KBr) pellet. A

small amount of the sample is ground with dry KBr powder and pressed into a thin,

transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a

drop of Nujol (mineral oil) and placing the paste between two KBr plates.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A

background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from

the sample spectrum.

Data Analysis: The absorption bands are identified and assigned to the corresponding

functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent

(e.g., methanol, ethanol, or acetonitrile). Serial dilutions are made to obtain a concentration

that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of

approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.

Data Analysis: The wavelength of maximum absorbance (λmax) is determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃). The solution is transferred to an NMR tube.

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Standard pulse sequences are

used. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral

width are optimized. For ¹³C NMR, proton decoupling is typically used to simplify the

spectrum.
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Data Analysis: The chemical shifts (δ) are referenced to an internal standard (e.g.,

tetramethylsilane, TMS). The multiplicity (singlet, doublet, triplet, etc.) and integration values

for ¹H NMR signals are determined. The chemical shifts of the carbon signals are identified in

the ¹³C NMR spectrum.

This guide provides a foundational framework for the spectroscopic analysis of these important

nitropyridine isomers. The distinct substitution patterns on the pyridine ring are expected to

induce noticeable differences in the vibrational frequencies, electronic transitions, and nuclear

magnetic environments, allowing for their unambiguous identification through a combination of

these powerful analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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